molecular formula C10H5BrN2 B1268491 2-Cyano-3-bromoquinoline CAS No. 61830-11-3

2-Cyano-3-bromoquinoline

Cat. No. B1268491
CAS RN: 61830-11-3
M. Wt: 233.06 g/mol
InChI Key: HBLOASAMGUFRQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Cyano-3-bromoquinoline is synthesized through several methods. One such method involves heating 3-bromoquinoline with copper cyanide, a process described by Craig for the preparation of 2-cyanopyridine (H. Jansen & J. Wibaut, 2010). Another approach is the regioselective synthesis of 3-bromoquinoline derivatives via a formal [4 + 2]-cycloaddition (J. Tummatorn et al., 2015). Additionally, 2-amino-3-bromoquinolines can be synthesized using palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines (Baishan Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Cyano-3-bromoquinoline and related compounds has been studied through various methods, including X-ray diffraction analysis and spectroscopy. For instance, 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline's structure was analyzed using these techniques (V. I. Sokol et al., 2002).

Chemical Reactions and Properties

2-Cyano-3-bromoquinoline participates in a variety of chemical reactions. For example, its derivatives have been used in the Suzuki coupling of phenylboronic acid (Chen Xu et al., 2014). Additionally, the compound can undergo transformations such as the radical 6-endo-trig ortho-cyclization (Min Yang et al., 2019).

Physical Properties Analysis

The physical properties of 2-Cyano-3-bromoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through methods like single-crystal X-ray diffraction and NMR spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, define the potential applications of 2-Cyano-3-bromoquinoline. For instance, its derivatives have been explored for their catalytic activity in reactions like intramolecular cyclization of 2-aminochalcones (Chamseddine Derabli et al., 2016).

Scientific Research Applications

Synthesis and Reactivity

  • 2-Cyano-3-bromoquinoline is a key intermediate in various chemical reactions. For instance, it has been used in the preparation of 2- and 3-aminoquinolines, which involves heating with liquid ammonia and copper powder as a catalyst (Jansen & Wibaut, 2010).
  • A novel method for synthesizing 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion has been developed, showcasing its utility in organic synthesis (Jiang, Hu, & Gui, 2014).
  • 3-Bromoquinoline derivatives can be synthesized regioselectively, demonstrating the adaptability of bromoquinolines in chemical synthesis (Tummatorn et al., 2015).

Chemical Properties and Interactions

  • Studies on the hydrogen bonding and dipolar interactions of compounds like 3-cyanoquinoline and 3-bromoquinoline reveal their altered chemical properties and interactions due to the presence of cyano and bromo groups (Santo, Cattana, & Silber, 2001).
  • The reactivity of the quinoline ring-system, including bromoquinolines, has been explored, highlighting the differences in reactivity based on the attachment point of functional groups (Håheim et al., 2019).

Application in Medicinal Chemistry

  • Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones, which are structurally related to 2-cyano-3-bromoquinoline, have been evaluated for their antiangiogenic effects, indicating potential medicinal applications (Mabeta, Auer, & Mphahlele, 2009).

Safety And Hazards

While specific safety and hazard data for “2-Cyano-3-bromoquinoline” was not found, similar compounds like “2-Bromoquinoline” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They cause skin irritation and serious eye irritation .

Future Directions

Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

properties

IUPAC Name

3-bromoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOASAMGUFRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346886
Record name 2-CYANO-3-BROMOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-bromoquinoline

CAS RN

61830-11-3
Record name 2-CYANO-3-BROMOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinoline-2-carbonitrile
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